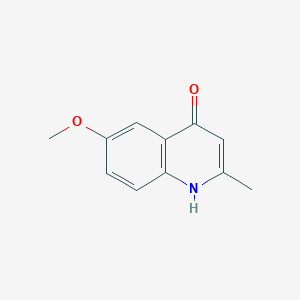

6-甲氧基-2-甲基喹啉-4-醇

描述

6-Methoxy-2-methylquinolin-4-ol is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications in biomedical analysis and drug development. The compound is characterized by the presence of a methoxy group and a methyl group on a quinoline core, which is a heterocyclic aromatic organic compound with a structure similar to that of naphthalene with a pyridine ring fused to it.

Synthesis Analysis

The synthesis of compounds related to 6-Methoxy-2-methylquinolin-4-ol has been reported in several studies. For instance, a novel fluorophore, 6-Methoxy-4-quinolone, was synthesized from 5-methoxyindole-3-acetic acid and demonstrated strong fluorescence in a wide pH range, suggesting its utility as a fluorescent labeling reagent . Another study reported the synthesis of a series of indenopyrazoles, which included a compound with a methoxy group at the R(1) position, showing promising antiproliferative activity toward human cancer cells . Additionally, a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline was achieved through a method involving aminomethylation/hydrogenolysis .

Molecular Structure Analysis

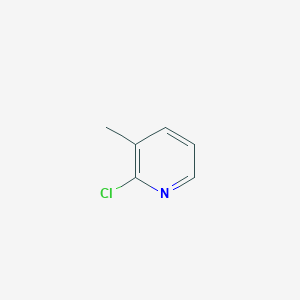

The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline was determined using X-ray crystallography, revealing that the molecule belongs to the orthorhombic system and forms a three-dimensional structure via weak hydrogen bonding . Another study synthesized 4-chloro-6-methoxy-2-methyl-3-nitroquinoline and confirmed its structure using 1H NMR and MS .

Chemical Reactions Analysis

The reactivity of 6-Methoxy-2-methylquinolin-4-ol derivatives has been explored in various chemical reactions. For instance, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride was found to be a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography . The reaction of 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines with dimethylamine solution in alcohol resulted in aminodehalogenation and nucleophilic substitution of methoxy groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-2-methylquinolin-4-ol and its derivatives have been characterized in several studies. The novel fluorophore 6-Methoxy-4-quinolone showed strong fluorescence with a large Stokes' shift, high stability against light and heat, and its fluorescence intensity was scarcely affected by changing the medium pH . The compound 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline acted as an effective inhibitor on the proliferation of a lung cancer cell line, indicating its potential biological activity .

科学研究应用

抗利什曼原虫活性:L来自6-甲氧基-4-甲基-8-氨基喹啉的衍生物Lepidines已被证明具有显著的抗利什曼原虫活性。例如,其中一种衍生物WR 6026,在仓鼠-利什曼原虫模型中口服给药时被发现比标准的锑剂药物有效700多倍(Kinnamon et al., 1978)。

癌症研究和诊断:一项研究提出了一个分析模型,用于描述6-甲氧基-2-甲基喹啉-4-醇的衍生物与双光子跃迁存在的两模场之间的相互作用,用于诊断人类癌细胞、组织和肿瘤(Alireza et al., 2019)。

高效液相色谱法:开发了一种色谱法,用于在犬血浆中定量候选抗利什曼原虫药物,该药物是6-甲氧基-2-甲基喹啉-4-醇的衍生物(Anders et al., 1984)。

微管聚合抑制剂:评估了6-甲氧基-2-甲基喹啉-4-醇的衍生物作为微管聚合抑制剂,靶向秋水仙碱位点,显示出显著的体外细胞毒活性(Wang et al., 2014)。

光谱研究和荧光物质:描述了锌金相关荧光物质的类似物的合成和光谱研究,包括6-甲氧基-2-甲基喹啉-4-醇的衍生物。这些化合物在添加Zn(II)后在紫外/可见光谱中显示出巴托克移位(Kimber et al., 2003)。

抗菌活性:合成并研究了6-甲氧基-2-甲基喹啉-4-醇的衍生物的抗微生物活性。这些化合物对革兰氏阳性和革兰氏阴性细菌表现出轻微的抗菌活性(Meyer et al., 2001)。

喹啉衍生物的抗菌活性:合成了携带1,2,3-三唑基团的新衍生物,并显示出中等至非常好的抗菌和抗真菌活性(Thomas et al., 2010)。

计算研究:进行了对生物重要的羟基卤喹啉及其新颖衍生物的计算研究,包括6-甲氧基-2-甲基喹啉-4-醇的衍生物(Małecki et al., 2010)。

微管聚合抑制:评估了甲氧基取代的3-甲醛基-2-苯基吲哚,包括6-甲氧基-2-甲基喹啉-4-醇的衍生物,对人类乳腺癌细胞中微管聚合和细胞静止活性的抑制(Gastpar et al., 1998)。

抗疟活性:研究了6-甲氧基-2-甲基喹啉-4-醇的衍生物的抗疟活性和毒性对取代基的影响(Dann et al., 1982)。

未来方向

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 6-Methoxy-2-methylquinolin-4-ol could involve further exploration of its potential applications in these areas.

属性

IUPAC Name |

6-methoxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-11(13)9-6-8(14-2)3-4-10(9)12-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFIWGFOCYLOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935452 | |

| Record name | 6-Methoxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2-methylquinolin-4-ol | |

CAS RN |

15644-90-3 | |

| Record name | 6-Methoxy-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15644-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15644-90-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15644-90-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

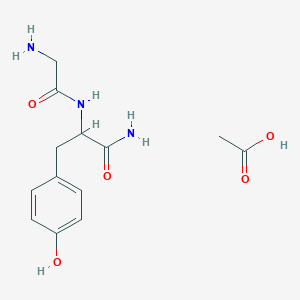

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)